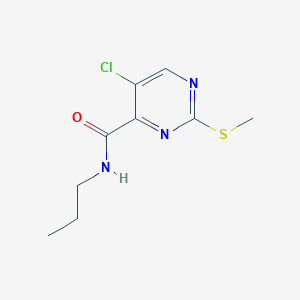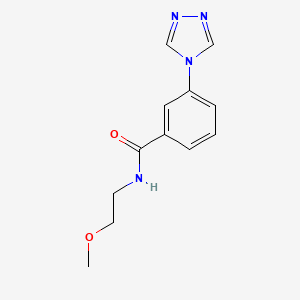
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide (CMNPC) is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied for its biochemical and physiological effects on various cellular processes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide involves the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. The compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. It also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides required for DNA and RNA synthesis.
Biochemical and Physiological Effects:
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It also reduces the production of reactive oxygen species and inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation. In addition, 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor, a protein involved in the survival and differentiation of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and increases the specificity of the compound. However, one of the limitations of using 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide. One area of research is the development of novel analogs of the compound with improved solubility and efficacy. Another area of research is the investigation of the potential therapeutic applications of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide in other disease conditions, such as cardiovascular diseases and autoimmune disorders. Additionally, the study of the mechanism of action of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide can provide insights into the cellular processes involved in disease pathogenesis and identify potential targets for drug development.
Synthesemethoden
The synthesis of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide involves the reaction of 4-chloro-2-methylthiopyrimidine with propylamine and subsequent reaction with formamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been studied for its neuroprotective effects in Parkinson's disease.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h5H,3-4H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRBWWWARYYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC(=NC=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)

![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![2-(1H-benzimidazol-2-yl)-3-{4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5312602.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid](/img/structure/B5312609.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![3-{2-[(2-amino-1,1-dimethyl-2-oxoethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312629.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)